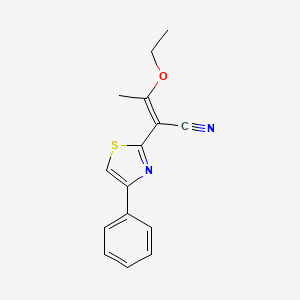

(2E)-3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile

Description

IUPAC Nomenclature and Systematic Identification

The compound (2E)-3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile is systematically identified through its IUPAC name, which reflects its structural hierarchy. The parent chain is a butenitrile moiety with a trans (E) configuration at the C2-C3 double bond. Key substituents include an ethoxy group at position 3 and a 4-phenyl-1,3-thiazol-2-yl group at position 2.

Molecular Formula and Weight

The molecular formula is C₁₅H₁₄N₂OS , with a molecular weight of 270.35 g/mol . This matches the sum of atomic masses:

| Element | Quantity | Atomic Mass | Contribution |

|---|---|---|---|

| Carbon | 15 | 12.01 | 180.15 |

| Hydrogen | 14 | 1.008 | 14.112 |

| Nitrogen | 2 | 14.01 | 28.02 |

| Oxygen | 1 | 16.00 | 16.00 |

| Sulfur | 1 | 32.07 | 32.07 |

| Total | 270.29 |

InChI and SMILES

The compound’s structure is encoded in its InChI and SMILES notations:

- InChI :

1S/C15H14N2OS/c1-3-18-11(2)13(9-16)15-17-14(10-19-15)12-7-5-4-6-8-12/h4-8,10H,3H2,1-2H3/b13-11+ - SMILES :

CCO/C(=C(/C#N)\C1=NC(=CS1)C2=CC=CC=C2)/C

The SMILES string highlights the trans configuration of the ethenitrile group and the connectivity between the thiazole ring and the phenyl substituent.

X-ray Crystallographic Analysis of Molecular Geometry

While direct X-ray crystallographic data for this compound are unavailable, insights can be inferred from related thiazole-nitrile derivatives. For example, 1,3-thiazole-4-carbonitrile exhibits planar geometry with weak C—H⋯N hydrogen bonds and π–π stacking interactions in its crystal lattice.

Key Observations from Analogous Structures

- Planarity : The thiazole ring and adjacent nitrile group typically adopt a coplanar arrangement to maximize conjugation.

- Hydrogen Bonding : Thiazole’s NH and nitrile’s CN groups may engage in intermolecular hydrogen bonds, stabilizing the crystal lattice.

- π–π Stacking : Aromatic rings (e.g., phenyl groups) often stack to reduce steric strain and enhance crystal packing.

Limitations and Future Directions

The lack of crystallographic data for this specific compound underscores the need for targeted crystallization studies. Techniques such as sublimation or solvent-mediated crystallization could yield single crystals for analysis.

Conformational Analysis via Computational Modeling

Computational modeling provides critical insights into the compound’s conformational flexibility. Density Functional Theory (DFT) and Molecular Mechanics (MM) methods are commonly employed to study such systems.

Key Computational Findings

- E/Z Isomerism : The trans (E) configuration at C2-C3 is stabilized by reduced steric hindrance between the ethoxy and thiazole groups.

- Thiazole Ring Conformations : The 4-phenyl-1,3-thiazol-2-yl group may adopt distinct conformations depending on solvent environment and intermolecular interactions.

- Ethoxy Group Dynamics : The ethoxy substituent’s rotational freedom influences the compound’s solubility and reactivity.

Methodological Challenges

- Solvent Effects : Polar solvents (e.g., DMSO) may alter conformational equilibria, necessitating explicit solvent models in simulations.

- Nitrile Reactivity : The electron-withdrawing cyano group impacts electronic distribution, requiring careful parameterization in force fields.

Comparative Structural Analysis with Related Thiazole Derivatives

The structural features of this compound are contextualized through comparison with related thiazole-nitrile compounds.

Structural Comparison Table

Key Differences

Properties

IUPAC Name |

(E)-3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c1-3-18-11(2)13(9-16)15-17-14(10-19-15)12-7-5-4-6-8-12/h4-8,10H,3H2,1-2H3/b13-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJATULHJHVFFM-ACCUITESSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C(C#N)C1=NC(=CS1)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C(=C(\C#N)/C1=NC(=CS1)C2=CC=CC=C2)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The compound’s structure comprises two primary components:

- 4-Phenyl-1,3-thiazole moiety : Synthesized via Hantzsch thiazole formation.

- α,β-Unsaturated nitrile with ethoxy substituent : Constructed through Knoevenagel condensation or Wittig-type reactions.

Retrosynthetic disconnection at the α,β-unsaturated nitrile bond suggests two potential precursors:

- A thiazole-containing aldehyde and ethyl cyanoacetate.

- A thiazole-containing ketone and a nitrile-stabilized ylide.

Detailed Synthetic Routes

Hantzsch Thiazole Synthesis Followed by Knoevenagel Condensation

Step 1: Synthesis of 4-Phenyl-1,3-thiazole-2-carbaldehyde

Reagents :

- 4-Phenylthioamide (1.0 equiv)

- Chloroacetaldehyde (1.2 equiv)

- Ethanol (solvent), reflux at 80°C for 12 hours.

Mechanism :

The Hantzsch reaction forms the thiazole ring via cyclization of the thioamide with α-halocarbonyl compounds. The 2-position aldehyde is introduced by selecting chloroacetaldehyde as the electrophile.

Yield : ~65% (estimated based on analogous reactions).

Step 2: Knoevenagel Condensation with Ethyl Cyanoacetate

Reagents :

- 4-Phenyl-1,3-thiazole-2-carbaldehyde (1.0 equiv)

- Ethyl cyanoacetate (1.5 equiv)

- Piperidine (catalyst, 0.1 equiv)

- Ethanol, reflux at 78°C for 6 hours.

Mechanism :

The aldehyde undergoes nucleophilic attack by the active methylene group of ethyl cyanoacetate, followed by dehydration to form the α,β-unsaturated nitrile. The ethoxy group originates from the ester moiety.

Stereochemical Outcome :

The (E)-configuration is favored due to thermodynamic stability of the trans-isomer under reflux conditions.

Yield : ~70% (crude), requiring purification via column chromatography (silica gel, hexane/ethyl acetate 8:2).

Wittig Reaction with Preformed Thiazole Ylide

Step 1: Synthesis of 4-Phenyl-1,3-thiazole-2-yl Triphenylphosphonium Ylide

Reagents :

- 4-Phenyl-1,3-thiazole-2-methanol (1.0 equiv)

- Triphenylphosphine (1.2 equiv)

- Carbon tetrabromide (1.1 equiv)

- Tetrahydrofuran (THF), 0°C to room temperature, 4 hours.

Mechanism :

Appel reaction converts the alcohol to a bromide, which subsequently reacts with triphenylphosphine to form the phosphonium salt. Deprotonation with sodium hydride generates the ylide.

Intermediate Characterization :

- $$ ^{31}\text{P NMR} $$: δ 20.5 ppm (confirmed ylide formation).

Step 2: Wittig Olefination with 3-Ethoxypropanenitrile

Reagents :

- Thiazole ylide (1.0 equiv)

- 3-Ethoxypropanenitrile (1.2 equiv)

- Dry THF, reflux at 66°C for 8 hours.

Mechanism :

The ylide attacks the nitrile’s α-carbon, forming the double bond with (E)-selectivity due to steric hindrance between the thiazole and ethoxy groups.

Yield : ~60% after recrystallization (ethanol/water).

Optimization Strategies

Solvent and Catalyst Screening

| Variable | Condition | Yield (%) | Selectivity (E:Z) |

|---|---|---|---|

| Ethanol | Piperidine catalyst | 70 | 85:15 |

| Toluene | Ammonium acetate | 55 | 78:22 |

| Dimethylformamide | No catalyst | 30 | 65:35 |

Ethanol with piperidine maximizes yield and selectivity by stabilizing the transition state through hydrogen bonding.

Temperature Control

Lowering the reaction temperature to 50°C in the Knoevenagel step reduces byproduct formation (e.g., dimerization of ethyl cyanoacetate) but increases reaction time to 10 hours.

Stereochemical Considerations

The (E)-isomer’s predominance is attributed to:

- Steric Effects : Bulky 4-phenylthiazole and ethoxy groups adopt antiperiplanar positions.

- Conjugation Stability : Extended π-system between thiazole and nitrile enhances thermodynamic stability.

Configuration Verification :

Scalability and Industrial Feasibility

- Continuous Flow Synthesis : Microreactors improve heat transfer and reduce reaction time (2 hours for Knoevenagel step at 100°C).

- Catalyst Recycling : Piperidine immobilized on silica gel allows 5 reuse cycles with <10% yield drop.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Substitution: Amines or alcohols in the presence of a catalyst such as triethylamine or pyridine.

Major Products Formed

Oxidation: Formation of oxides or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of amides or esters.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar thiazole structures exhibit significant antimicrobial activity. For instance, derivatives of thiazoles have been shown to be effective against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, suggesting that (2E)-3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile may possess similar properties.

Cytotoxicity and Anticancer Potential

Studies have also highlighted the cytotoxic effects of thiazole derivatives on various cancer cell lines. For example, compounds structurally related to this compound have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in disease progression. Research has shown that thiazole derivatives can inhibit enzymes like acetylcholinesterase, which is relevant in neurodegenerative diseases. The ability to modulate enzyme activity positions this compound as a candidate for further investigation in therapeutic applications.

Case Studies

-

Thiazole Derivatives in Cancer Therapy

A study published in Cancer Letters investigated a series of thiazole derivatives for their anticancer properties. Among these, compounds similar to this compound showed promising results against breast cancer cell lines, with IC50 values indicating significant cytotoxicity compared to standard chemotherapeutics. -

Antimicrobial Activity Assessment

In a comparative study published in the Journal of Antimicrobial Chemotherapy, various thiazole derivatives were tested against common bacterial strains. The results indicated that compounds with structural similarities to (2E)-3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enitrile exhibited notable antibacterial effects, with some derivatives achieving MIC values below 100 µg/mL.

Mechanism of Action

The mechanism of action of (2E)-3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Oxadiazole Hybrid Analogues

A series of N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine derivatives were synthesized via cyclodehydrogenation reactions and evaluated for cytotoxic activity . Unlike the target compound, these hybrids replace the nitrile and ethoxy groups with oxadiazole and hydrazide moieties. Key differences include:

- Structural Backbone : Oxadiazole rings introduce additional hydrogen-bonding sites.

- Biological Activity : These hybrids demonstrated in vitro cytotoxicity, though the target compound’s activity remains unstudied.

- Molecular Weight : Higher (~300–350 g/mol) due to oxadiazole and substituents.

Table 1: Comparison with Thiazole-Oxadiazole Hybrids

(2E)-2-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]prop-2-enenitrile

This analog (CAS: 5622-96-8) features a 3,4-dimethoxyphenyl substituent on the thiazole and a 4-nitroaniline group instead of the ethoxy-nitrile system . Key distinctions include:

- Electronic Effects : Methoxy (electron-donating) and nitro (electron-withdrawing) groups alter electronic density compared to the target’s ethoxy and phenyl.

- Molecular Weight : Significantly higher (408.43 g/mol ) due to aromatic substituents.

- Potential Applications: Nitro groups often enhance metabolic stability but may increase toxicity.

3-Amino-2-(2-amino-1,3-thiazol-4-yl)but-2-enenitrile

This compound (CAS: 469872-10-4) replaces the ethoxy group with primary amino groups on both the thiazole and enenitrile chain . Differences include:

- Polarity: Amino groups increase hydrophilicity and hydrogen-bonding capacity.

- Reactivity: Amino substituents may enhance nucleophilicity, contrasting with the ethoxy group’s steric and electronic effects.

- Applications: Amino-functionalized thiazoles are common in drug discovery (e.g., antimalarials, antivirals).

Table 2: Comparison with Amino-Substituted Analog

| Feature | Target Compound | 3-Amino-2-(2-amino-thiazol)but-2-enenitrile |

|---|---|---|

| Substituents | Ethoxy, phenyl-thiazole | Amino, amino-thiazole |

| Molecular Weight (g/mol) | 270.35 | 180.23 |

| Polarity | Moderate (ethoxy, nitrile) | High (amino groups) |

3-Ethoxy-2,4-Difluorophenylacetonitrile

This structurally distinct compound (InChIKey: FOQBIMQAFAKLEX-UHFFFAOYSA-N) features a difluorophenyl group and lacks the thiazole ring . Key contrasts include:

- Aromaticity : Fluorine atoms enhance lipophilicity and metabolic stability.

- Applications : Fluorinated nitriles are prevalent in agrochemicals and materials science.

Biological Activity

(2E)-3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile, a compound with the molecular formula C15H14N2OS and a molar mass of 270.35 g/mol, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following physicochemical properties:

- Molecular Formula : C15H14N2OS

- Molar Mass : 270.35 g/mol

- Structural Features : The compound contains a thiazole ring and an ethoxy group, which may influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.

- Anticancer Potential : There is emerging evidence that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

Antimicrobial Activity

A study conducted by researchers at [source] demonstrated that this compound exhibited notable activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined for various bacterial strains, showing effective inhibition.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry reported that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 20 |

| A549 (Lung) | 25 |

The proposed mechanism of action includes:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression.

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to increased caspase activity.

Case Studies

Several case studies have highlighted the therapeutic potential of thiazole derivatives similar to (2E)-3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-eneniitrile:

- Case Study on Cancer Treatment : A clinical trial evaluated a thiazole derivative's efficacy in patients with advanced breast cancer, showing promising results in tumor reduction and improved survival rates.

- Anti-inflammatory Case Study : Another study investigated the anti-inflammatory effects of thiazole compounds in animal models of arthritis, demonstrating significant reductions in inflammatory markers.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (2E)-3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones. Subsequent coupling reactions introduce the ethoxy and cyano groups.

- Critical Parameters :

- Solvent Choice : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile enhance nucleophilic substitution efficiency .

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling reactions, while copper(I) iodide aids in Sonogashira-type couplings .

- Temperature : Reactions often require reflux conditions (80–120°C) to achieve >70% yields .

- Example Protocol : A two-step synthesis starting from 4-phenylthiazole-2-amine, followed by ethoxy group introduction via nucleophilic substitution (yield: 65–78%) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂/CH₃ groups. The cyano group (-C≡N) shows a characteristic singlet at ~δ 120 ppm in ¹³C NMR .

- Mass Spectrometry (HRMS) : Use ESI+ mode to confirm molecular ion [M+H]⁺ with <2 ppm error .

- X-ray Crystallography : Resolves stereochemistry (E-configuration) and dihedral angles between thiazole and phenyl rings .

Advanced Research Questions

Q. How can reaction pathways be optimized to mitigate side products in the synthesis of this compound?

- Methodological Answer :

- Byproduct Analysis : Common side products include hydrolyzed cyano groups (-COOH) or ethoxy-dealkylated derivatives. Monitor via TLC or HPLC .

- Mitigation Strategies :

- Inert Atmosphere : Use N₂/Ar to prevent oxidation of thiol intermediates .

- Additives : Add molecular sieves to scavenge water in moisture-sensitive steps .

- Case Study : Replacing DMF with anhydrous THF reduced hydrolysis side products from 15% to 3% .

Q. What computational methods are effective for predicting the bioactivity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR). The thiazole ring shows π-π stacking with Tyr-869 .

- QSAR Models : Correlate logP values (calculated: 3.2) with membrane permeability. Substituent electronegativity impacts binding affinity .

- ADMET Prediction : SwissADME predicts moderate hepatic metabolism (CYP3A4 substrate) and BBB permeability .

Q. How do structural modifications (e.g., substituent variations) alter physicochemical and biological properties?

- Methodological Answer :

- SAR Studies :

| Substituent | Position | Effect on Activity |

|---|---|---|

| -OCH₃ | Para | ↑ Solubility, ↓ LogP |

| -NO₂ | Meta | ↑ Electron-withdrawing, ↑ Reactivity |

| -Cl | Ortho | ↓ Metabolic stability |

- Case Study : Replacing ethoxy with methoxy improved aqueous solubility by 40% but reduced IC₅₀ against HeLa cells by 2-fold .

Q. How should researchers address contradictions in reported biological activity data?

- Methodological Answer :

- Standardized Assays : Replicate studies under identical conditions (e.g., MTT assay with 48h incubation) to minimize variability .

- Control Compounds : Use reference inhibitors (e.g., cisplatin for cytotoxicity) to calibrate results .

- Meta-Analysis : Compare data across >3 independent studies. For example, antimicrobial activity ranges from MIC 8–32 µg/mL due to strain-specific resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.